5-HYDROXY-2-(2-METHYL-1,3-DIOXOISOINDOLE-5-AMIDO)BENZOIC ACID
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Overview
Description
5-HYDROXY-2-(2-METHYL-1,3-DIOXOISOINDOLE-5-AMIDO)BENZOIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
The synthesis of 5-HYDROXY-2-(2-METHYL-1,3-DIOXOISOINDOLE-5-AMIDO)BENZOIC ACID involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of hydrazine with ketones or aldehydes under acidic conditions . The reaction conditions typically involve the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-HYDROXY-2-(2-METHYL-1,3-DIOXOISOINDOLE-5-AMIDO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-HYDROXY-2-(2-METHYL-1,3-DIOXOISOINDOLE-5-AMIDO)BENZOIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-HYDROXY-2-(2-METHYL-1,3-DIOXOISOINDOLE-5-AMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .
Comparison with Similar Compounds
5-HYDROXY-2-(2-METHYL-1,3-DIOXOISOINDOLE-5-AMIDO)BENZOIC ACID can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Hydroxyindole-3-acetic acid: A metabolite of serotonin, involved in neurotransmission.
3-Indole acrylic acid: A compound with potential biological activities.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications in scientific research .
Properties
IUPAC Name |
5-hydroxy-2-[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-19-15(22)10-4-2-8(6-11(10)16(19)23)14(21)18-13-5-3-9(20)7-12(13)17(24)25/h2-7,20H,1H3,(H,18,21)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXOJOPGUALWTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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